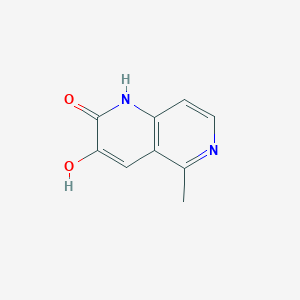
3-hydroxy-5-methyl-1,6-naphthyridin-2(1H)-one
Cat. No. B8709300
M. Wt: 176.17 g/mol
InChI Key: YUWFSFDIGSMKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04559347
Procedure details


This compound was prepared by heating 3-amino-5-methyl-1,6-naphthyridin-2(1H)-one following in part the procedure described in Example E-4 without purification of 3-amino-5-methyl-1,6-naphthyridin-2(1H)-one by reacting said unpurified 3-amino compound with aqueous sodium hydroxide solution or by similarly reacting said purified 3-amino compound with aqueous sodium hydroxide solution. These procedures are described as follows. Following the procedure described in Example E-4 using 27 g of 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carboxylic acid hydrazide, 60 ml of concentrated sulfuric acid, 200 ml of water and 9.1 g of sodium nitrite and after conentrating the reaction mixture to dryness on a rotary evaporator, the residue containing the corresponding said 3-amino compound was treated with 75 ml of 35% sodium hydroxide solution and 100 ml of water and the resulting aqueous mixture was heated on a steam bath for 30 hours and then acidified with acetic acid. The acidified mixture was allowed to stand at room temperature overnight and the resulting product that separated was collected, washed with water and air-dried. It was then recrystallized from 400 ml of boiling dimethylformamide, filtering off the insoluble material, concentrating the filtrate to a volume of about 200 ml and then allowing it to stand at room temperature for 3 hours. The yellow crystalline solid was collected, washed with methanol and dried at 100° C. to yield 7.6 g of 3-hydroxy-5-methyl-1,6-naphthyridin-2-(1H)-one, m.p.>320° C. The same compound was also prepared by heating a mixture containing 3-amino-5-methyl-1,6-naphthyridin-2(1H)-one with 25 ml of 10% aqueous sodium hydroxide solution on a steam bath for 7 hours and then cooled to room temperature. The reaction mixture was acidified with acetic acid and the resulting white crystalline precipitate was collected, washed with water and dried at 95° C. to yield 1.2 g of 3-hydroxy-5-methyl-1,6-naphthyridin-2(1H)-one, m.p.>320° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
3-amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[C:3](=[O:13])[NH:4][C:5]2[C:10]([CH:11]=1)=[C:9]([CH3:12])[N:8]=[CH:7][CH:6]=2.[OH-:14].[Na+]>>[OH:14][C:2]1[C:3](=[O:13])[NH:4][C:5]2[C:10]([CH:11]=1)=[C:9]([CH3:12])[N:8]=[CH:7][CH:6]=2 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(NC2=CC=NC(=C2C1)C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(NC2=CC=NC(=C2C1)C)=O
|
Step Three
[Compound]
|
Name
|
3-amino
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This compound was prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by similarly reacting said purified 3-amino compound with aqueous sodium hydroxide solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
on a rotary evaporator
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue containing the
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was treated with 75 ml of 35% sodium hydroxide solution and 100 ml of water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting aqueous mixture was heated on a steam bath for 30 hours
|
|
Duration
|
30 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting product that separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It was then recrystallized from 400 ml of boiling dimethylformamide
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtering off the insoluble material
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrating the filtrate to a volume of about 200 ml
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand at room temperature for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The yellow crystalline solid was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 100° C.
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C(NC2=CC=NC(=C2C1)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.6 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
